molecular formula C21H18FN3O3S B2369325 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide CAS No. 1260919-87-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2369325
CAS No.: 1260919-87-6
M. Wt: 411.45
InChI Key: ACNXHMQNBOYPAS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This molecule is designed as a potential bioactive compound, strategically incorporating a 2,3-dihydro-1,4-benzodioxin scaffold, a privileged structure known for its prevalence in pharmacologically active molecules . The core structure is further functionalized with a pyrimidine ring system bearing a 3-fluorophenyl substituent and a methyl group, which is linked via a sulfanyl-acetamide bridge. This specific molecular architecture suggests potential for interaction with various enzymatic targets. Researchers may investigate this compound as a potential inhibitor for kinase targets or other ATP-binding proteins, given the presence of the pyrimidine heterocycle, a common motif in many approved kinase inhibitor drugs. The fluorophenyl group can enhance binding affinity and metabolic stability, while the benzodioxin moiety can contribute to favorable pharmacokinetic properties. Primary research applications for this compound include use as a reference standard in analytical studies, a key intermediate in the synthesis of more complex chemical libraries, and a lead compound in early-stage drug discovery programs for diseases such as cancer, inflammatory conditions, or neurological disorders. Its mechanism of action is not fully characterized and is a key area for ongoing investigation; researchers are advised to conduct their own target validation and functional assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-13-9-20(25-21(23-13)14-3-2-4-15(22)10-14)29-12-19(26)24-16-5-6-17-18(11-16)28-8-7-27-17/h2-6,9-11H,7-8,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNXHMQNBOYPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC(=CC=C2)F)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, molecular interactions, and pharmacological implications.

Chemical Structure and Properties

The compound features a complex structure incorporating a benzodioxin moiety linked to a pyrimidine derivative through a sulfanyl group. The molecular formula is C27H25N3O4SC_{27}H_{25}N_3O_4S, with notable functional groups that contribute to its biological activity.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. For instance:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising activity against acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission, potentially improving cognitive functions in patients with neurodegenerative disorders .
  • α-Glucosidase Inhibition : The compound's analogs have also been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition is particularly relevant for managing Type 2 Diabetes Mellitus (T2DM) by delaying glucose absorption .

Molecular Interactions

The biological activity of this compound is largely attributed to its molecular interactions:

  • Hydrogen Bonding : The compound can form hydrogen bonds with target enzymes, enhancing binding affinity and specificity. For instance, N-H⋯O interactions are critical in stabilizing the enzyme-inhibitor complex .
  • Steric Effects : The spatial arrangement of substituents around the benzodioxin and pyrimidine rings affects the compound's ability to fit into the active sites of enzymes, influencing its inhibitory potency.

Case Study 1: Acetylcholinesterase Inhibition

A study on related sulfonamide derivatives demonstrated that modifications in the benzodioxin structure significantly impacted AChE inhibitory activity. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibition suitable for further development as therapeutic agents against Alzheimer's disease .

Case Study 2: α-Glucosidase Inhibition

Another investigation focused on the α-glucosidase inhibitory effects of sulfonamide derivatives derived from benzodioxins. Results showed that specific substitutions on the pyrimidine ring enhanced inhibitory activity, suggesting that structural optimization could lead to effective treatments for T2DM .

Data Table: Summary of Biological Activities

Compound NameTarget EnzymeIC50 (µM)Notes
Compound AAcetylcholinesterase5.0Strong inhibitor; potential for AD therapy
Compound Bα-Glucosidase10.0Effective in delaying glucose absorption
Compound CAcetylcholinesterase15.0Moderate inhibition; requires optimization

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their biological activities:

Compound Core Structure Substituents Biological Activity Key Findings Reference
Target Compound Pyrimidine 3-Fluorophenyl, 6-methyl Antibacterial, Antifungal (predicted) Unique fluorophenyl group may enhance lipophilicity and target interaction vs. non-fluorinated analogs.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide Thiadiazole 4-Methoxybenzyl Antibacterial Methoxy group improves solubility but reduces potency compared to halogenated derivatives.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole Ethyl, 2-pyridinyl Not reported Pyridinyl group may enhance metal-binding capacity for enzyme inhibition.
2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide Sulfonamide 3,5-Dimethylphenyl Antimicrobial, Antifungal Dimethyl groups reduce hemolytic activity (5.2%) while maintaining efficacy against S. aureus.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl}acetamide Thienopyrimidine 2-Methoxyphenyl Not explicitly reported Methoxy group may confer moderate α-glucosidase inhibition (IC₅₀ ~80–90 μM).
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin-acetic acid None Anti-inflammatory Comparable potency to ibuprofen in carrageenan-induced edema assays.

Structural and Functional Insights

  • Pyrimidine vs. Thienopyrimidine derivatives (e.g., ) show moderate α-glucosidase inhibition, suggesting pyrimidine variants with fused rings may balance potency and selectivity .
  • Substituent Effects: 3-Fluorophenyl: Enhances metabolic stability and membrane permeability vs. non-halogenated aryl groups (e.g., 4-methoxybenzyl in ) . Methyl vs.
  • Biological Activity Trends: Antimicrobial Activity: Sulfonamide-linked compounds () show lower hemolytic activity (<10%) compared to thiadiazole derivatives, suggesting improved safety profiles . Anti-inflammatory Potential: The benzodioxin-acetic acid scaffold () achieves efficacy comparable to ibuprofen, but sulfanyl-linked analogs (e.g., target compound) may shift activity toward kinase or protease inhibition .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound?

The compound is synthesized via a two-step process:

  • Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic conditions (pH 9–10, Na₂CO₃) to form the sulfonamide intermediate .
  • Step 2 : Alkylation of the intermediate with 2-bromo-N-(substituted-phenyl)acetamides in DMF using LiH as an activator . Key parameters include pH control, solvent polarity, and reaction time (2–3 hours at room temperature).

Q. Which spectroscopic techniques are essential for structural confirmation?

  • ¹H-NMR : Assigns proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm, pyrimidine methyl at δ 2.5 ppm) .
  • IR Spectroscopy : Confirms sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and acetamide (C=O stretch at ~1650 cm⁻¹) functionalities .
  • CHN Analysis : Validates elemental composition .

Q. How is the α-glucosidase inhibitory activity of this compound assessed?

  • Method : In vitro α-glucosidase inhibition assays using p-nitrophenyl-α-D-glucopyranoside as substrate.
  • Data Interpretation : IC₅₀ values are calculated; for example, analogs of this compound show IC₅₀ values ranging from 81.12 ± 0.13 μM (moderate activity) to >100 μM (weak activity), compared to acarbose (37.38 ± 0.12 μM) .
CompoundIC₅₀ (μM)Activity Level
7k81.12 ± 0.13Moderate
7i86.31 ± 0.11Moderate
Acarbose37.38 ± 0.12High

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Process Optimization : Use Design of Experiments (DoE) to test variables like temperature, solvent (DMF vs. DMSO), and activator (LiH vs. K₂CO₃) .
  • Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side reactions in multi-step syntheses .

Q. How to resolve discrepancies in bioactivity data across structural analogs?

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance α-glucosidase inhibition, as seen in 7k vs. 7a-h) .
  • Statistical Analysis : Apply multivariate regression to identify key structural contributors to activity .

Q. What computational strategies predict the compound’s binding mode to α-glucosidase?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the enzyme’s active site (e.g., hydrogen bonding with catalytic residues Asp214/Arg281) .
  • MD Simulations : Validate docking poses by simulating binding stability over 100 ns trajectories .

Q. How are crystallographic techniques applied to resolve structural ambiguities?

  • SHELX Suite : SHELXL refines crystal structures using high-resolution data, while SHELXD/E assists in experimental phasing for challenging cases (e.g., twinned crystals) .
  • Example : Sulfonamide derivatives of benzodioxin analogs (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) have been resolved to 0.84 Å resolution .

Q. What experimental design principles guide pyrimidine ring modifications for enhanced bioactivity?

  • Systematic Substitution : Introduce electron-deficient groups (e.g., -CF₃) at the pyrimidine 2-position to improve enzyme binding .
  • DoE Workflow : Test variables (e.g., substituent type, reaction time) in a fractional factorial design to identify optimal conditions .

Methodological Notes

  • Avoided Sources : BenchChem () was excluded per user guidelines.
  • Key References : Synthesis (), crystallography (), bioactivity (), and computational methods ().

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